molecular formula C3H8ClNO2 B572943 N-Methyl-d3-glycine-2,2-d2 HCl CAS No. 1219794-62-3

N-Methyl-d3-glycine-2,2-d2 HCl

Cat. No.: B572943
CAS No.: 1219794-62-3
M. Wt: 130.583
InChI Key: WVKIFIROCHIWAY-LUIAAVAXSA-N
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Description

Contextualization of Stable Isotope Labeling in Contemporary Biomedical Research.

Stable isotope labeling is a powerful technique in which a non-radioactive, heavier isotope of an element is incorporated into a molecule. wikipedia.org This "labeling" allows researchers to trace the molecule through biological systems and chemical reactions without the hazards associated with radioactive isotopes. wikipedia.org In biomedical research, this method is fundamental for quantitative proteomics, the large-scale study of proteins. wikipedia.orgnih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize "heavy" and "light" amino acids to differentiate and quantify proteins in various cell populations, providing deep insights into cellular processes. wikipedia.orgwashington.eduthermofisher.com This approach has broad applications, from studying cell signaling and post-translational modifications to understanding disease mechanisms. wikipedia.orgeurisotop.com

The Significance of Deuterated Analogues in Advanced Scientific Inquiry.

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). mext.go.jp This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. mext.go.jp This seemingly subtle change can have significant effects on the properties of a molecule. mext.go.jp In a process known as deuteration, hydrogen atoms in a molecule are replaced with deuterium. nih.gov This can alter the rate at which the molecule is metabolized in the body, a phenomenon known as the kinetic isotope effect. acs.org This alteration can lead to improved pharmacokinetic profiles of drugs, potentially reducing toxicity and allowing for less frequent dosing. nih.govresearchgate.net The use of deuterated compounds has become increasingly important in drug discovery and development, as well as in a wide range of other research fields including materials science and analytical chemistry. nih.govresearchgate.net

N-Methyl-d3-glycine-2,2-d2 HCl as a Precisely Labeled Investigational Tool for Research Applications.

This compound is a specifically designed research tool where five hydrogen atoms in the sarcosine (B1681465) molecule have been replaced with deuterium atoms. Three deuterium atoms are on the methyl group (N-methyl-d3) and two are on the glycine (B1666218) backbone (glycine-2,2-d2). lgcstandards.com This precise labeling creates a molecule with a known, higher molecular weight compared to its unlabeled counterpart. This mass difference is easily detectable by mass spectrometry, making it an excellent internal standard for quantifying the unlabeled compound in complex biological samples. nih.govepj-conferences.org Its applications are found in metabolomics and as a standard in mass spectrometry-based analyses. isotope.com

Overview of its Role as a Deuterated Sarcosine Analogue in Academic Studies.

As a deuterated analogue of sarcosine (N-methylglycine), this compound is instrumental in studies involving this endogenous amino acid. medchemexpress.com Sarcosine itself is involved in various biological processes and has been investigated for its potential role in conditions like schizophrenia. medchemexpress.comgoogle.com The deuterated form allows for precise quantification and tracing of sarcosine in metabolic studies. eurisotop.commedchemexpress.com For instance, it can be used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study the binding and interaction of sarcosine with other molecules, such as in the investigation of host-guest chemistry with cavitand receptors. acs.org

Chemical and Physical Properties

PropertyValue
Synonyms N-(Methyl-d3)glycine-d2 hydrochloride, Sarcosine-d5 hydrochloride, [2H5]Sarcosin lgcstandards.com
Molecular Formula C₃D₅H₃ClNO₂ lgcstandards.com
Molecular Weight 130.056 g/mol lgcstandards.com
Unlabeled CAS Number 637-96-7 lgcstandards.com
Labeled CAS Number 1219794-62-3 lgcstandards.com
Isotopic Purity 98 atom % D lgcstandards.com
Chemical Purity min 98% lgcstandards.com
Appearance White to Off-White Solid chemicalbook.com
Melting Point 240 °C (decomposes) chemicalbook.comsigmaaldrich.com

Properties

CAS No.

1219794-62-3

Molecular Formula

C3H8ClNO2

Molecular Weight

130.583

IUPAC Name

2,2-dideuterio-2-(trideuteriomethylamino)acetic acid;hydrochloride

InChI

InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H/i1D3,2D2;

InChI Key

WVKIFIROCHIWAY-LUIAAVAXSA-N

SMILES

CNCC(=O)O.Cl

Synonyms

N-Methyl-d3-glycine-2,2-d2 HCl

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for N Methyl D3 Glycine 2,2 D2 Hcl

Methodologies for Deuterium (B1214612) Introduction at Specific Positions (N-methyl and Glycine (B1666218) C2)

The introduction of deuterium at the N-methyl and the C2 position of the glycine backbone requires specific and controlled chemical reactions.

For the deuteration of the N-methyl group (to yield the -d3 moiety), a common strategy involves the use of deuterated methylating agents. For instance, methyl-d3 iodide (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4) can be reacted with a suitable glycine precursor that has a free secondary amine.

The incorporation of two deuterium atoms at the C2 position of the glycine scaffold (to yield the -2,2-d2 moiety) is often achieved through hydrogen-deuterium (H-D) exchange reactions. researchgate.net These reactions are typically catalyzed by an acid or a base in a deuterium-rich solvent like deuterium oxide (D2O). researchgate.netmdpi.com The acidity of the α-protons of glycine and its derivatives makes them susceptible to exchange under appropriate conditions. mdpi.com For N-substituted glycine residues, this exchange can be performed under basic aqueous conditions. nih.gov The use of catalysts, such as palladium on carbon (Pd/C) with D2O, can also facilitate selective H-D exchange. mdpi.com

Enzymatic methods are also emerging as a highly selective means of introducing deuterium. chemrxiv.orgacs.org Specific enzymes can catalyze the H-D exchange at the α-carbon of amino acids with high stereoselectivity, offering an efficient route to deuterated building blocks. nih.gov

Precursor Compounds and Reaction Schemes in Deuterated Amino Acid Synthesis

The synthesis of N-Methyl-d3-glycine-2,2-d2 HCl starts from readily available precursors. A plausible synthetic route could begin with glycine or a protected glycine derivative.

One potential reaction scheme involves a multi-step process:

Protection of Glycine: The carboxylic acid and/or the amino group of glycine may be protected to prevent unwanted side reactions.

Deuteration of the α-Carbon: The protected glycine can then undergo base- or acid-catalyzed H-D exchange in D2O to introduce the two deuterium atoms at the C2 position.

N-Methylation with a Deuterated Methyl Source: Following the α-deuteration, the protecting group on the nitrogen is removed, and the resulting secondary amine is reacted with a deuterated methylating agent like methyl-d3 iodide.

Deprotection: The final step would be the removal of any remaining protecting groups to yield N-Methyl-d3-glycine-2,2-d2.

Another approach could involve starting with sarcosine (B1681465) (N-methylglycine) and performing the H-D exchange at the α-carbon. However, controlling the exchange to prevent deuteration of the N-methyl group would be a critical challenge. nih.gov

The following table outlines potential precursors and reagents in the synthesis:

Precursor/ReagentRole in Synthesis
GlycineStarting material
Sarcosine (N-Methylglycine)Alternative starting material or intermediate medchemexpress.com
Deuterium Oxide (D2O)Deuterium source for C2 deuteration researchgate.netmdpi.com
Methyl-d3 Iodide (CD3I)Deuterated methylating agent
Protecting Groups (e.g., Boc, Fmoc)To prevent side reactions
Acid/Base CatalystsTo facilitate H-D exchange researchgate.netmdpi.com

Formation of the Hydrochloride Salt for Enhanced Research Utility

Amino acids, including their deuterated analogs, are often converted into their salt forms, such as hydrochloride (HCl) salts, to improve their stability and solubility in aqueous solutions for research applications. scitechnol.com The formation of the hydrochloride salt of N-Methyl-d3-glycine-2,2-d2 is typically achieved by treating the free amino acid with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol. researchgate.net The resulting salt precipitates out of the solution and can be isolated by filtration. This process is a standard and straightforward acid-base reaction. The hydrochloride salt form can also enhance the crystallinity of the compound, which is beneficial for purification and handling.

Control and Verification of Isotopic Enrichment and Purity in Synthetic Processes

Ensuring the high isotopic enrichment and chemical purity of this compound is paramount for its use in quantitative studies. researchgate.net A combination of analytical techniques is employed for this verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose.

¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium.

²H NMR directly detects the deuterium nuclei, providing information about the location and extent of deuterium incorporation. nih.gov

¹³C NMR can also be used to confirm the structure and purity of the final compound.

Mass Spectrometry (MS) is another essential technique. High-resolution mass spectrometry (HR-MS) can precisely determine the molecular weight of the compound, confirming the incorporation of the desired number of deuterium atoms. rsc.org The isotopic distribution pattern in the mass spectrum provides a clear signature of the deuterated species.

The combination of these techniques allows for a comprehensive evaluation of the final product, ensuring both its structural integrity and the high level of isotopic enrichment required for its intended applications. rsc.orgresearchgate.net

The following table summarizes the analytical methods used for verification:

Analytical TechniquePurpose
¹H NMRConfirms the absence of protons at labeled sites.
²H NMRDirectly detects and quantifies deuterium incorporation. nih.gov
¹³C NMRVerifies the overall chemical structure and purity.
High-Resolution Mass Spectrometry (HR-MS)Determines the exact mass and confirms isotopic enrichment. rsc.org

Advanced Applications in Metabolic Tracing and Flux Analysis Utilizing N Methyl D3 Glycine 2,2 D2 Hcl

Elucidation of Sarcosine (B1681465) and Glycine (B1666218) Metabolic Pathways using Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds, including deuterated forms of glycine and its derivatives, has been instrumental in unraveling the complexities of sarcosine and glycine metabolism. nih.gov These amino acids are central to one-carbon metabolism, a network of pathways crucial for the synthesis of nucleotides, amino acids, and for methylation reactions. nih.govgdx.net

Investigations into Glycine-N-methyltransferase Activity

Glycine N-methyltransferase (GNMT) is a key enzyme that catalyzes the methylation of glycine to form sarcosine, using S-adenosylmethionine (SAM) as the methyl donor. nih.gov This reaction is a major regulator of the cellular SAM/S-adenosylhomocysteine (SAH) ratio, which reflects the cell's methylation capacity. plos.org The activity of GNMT can be investigated using isotopically labeled substrates. For example, by providing cells with a deuterium-labeled glycine, the rate of formation of labeled sarcosine can be measured, offering a direct assessment of GNMT activity. nih.gov Such assays are critical for understanding the regulation of this enzyme, which is known to be downregulated in certain disease states like hepatocellular carcinoma. nih.gov

Analysis of Choline (B1196258) Oxidative Pathways in Sarcosine Metabolism

Sarcosine can also be produced through the oxidative degradation of choline. snmjournals.orgbiorxiv.org This pathway involves the conversion of choline to betaine, which is then demethylated to dimethylglycine, and subsequently to sarcosine. snmjournals.org Deuterium-labeled tracers can be used to distinguish the contribution of this pathway to the total sarcosine pool from that of the GNMT-catalyzed reaction. By administering labeled choline and analyzing the isotopic enrichment of downstream metabolites like sarcosine, researchers can quantify the flux through the choline oxidative pathway. snmjournals.org This is particularly relevant in conditions where choline metabolism is altered, such as in certain cancers. snmjournals.org

Quantitative Assessment of Metabolic Fluxes through Stable Isotope Tracer Methodologies

Stable isotope tracers like N-Methyl-d3-glycine-2,2-d2 HCl are central to metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions. nih.govcreative-proteomics.com By tracking the incorporation of stable isotopes from a tracer into various metabolites, MFA provides a detailed and quantitative map of cellular metabolic activity. utah.eduox.ac.uk This approach is invaluable for understanding how metabolic networks are rewired in different physiological and pathological states. nih.gov

Dynamic Mapping of Metabolite Traffic in Biochemical Routes

Stable isotope tracing allows for the dynamic mapping of how metabolites move through biochemical pathways. eurisotop.com Unlike static metabolomic measurements that provide a snapshot of metabolite levels, isotope tracing reveals the flow of atoms through a network. nih.gov For instance, by introducing this compound, one can follow the deuterium labels as they are incorporated into various downstream products. nih.govresearchgate.net This provides a quantitative measure of the flux through specific pathways, offering insights into how cells utilize different nutrients and adapt their metabolism to changing conditions. nih.gov The time-dependent enrichment of metabolites with the isotope allows for the determination of metabolic rates once isotopic steady state is achieved. mdpi.com

Distinguishing Metabolic Pathway Contributions to Metabolite Pools

A single metabolite can often be synthesized or degraded by multiple pathways. eurisotop.com Stable isotope tracing is a powerful method to dissect the relative contributions of these different routes to a specific metabolite pool. eurisotop.commdpi.com By using a specifically labeled precursor, such as this compound, the appearance of the label in a downstream metabolite can be definitively linked to the pathway originating from that precursor. royalsocietypublishing.org This allows researchers to quantify how much of a given metabolite is derived from a particular pathway, providing a more nuanced understanding of metabolic regulation. eurisotop.com For example, this approach can differentiate between sarcosine produced from glycine methylation versus that from choline oxidation. snmjournals.org

In Vitro Cellular and Tissue-Based Metabolic Investigations

The application of stable isotope tracers extends to a variety of experimental systems, from cultured cells to whole tissues. nih.govox.ac.uk These in vitro and ex vivo models are crucial for detailed mechanistic studies of metabolic pathways under controlled conditions. nih.gov

In cellular studies, introducing this compound to cell cultures allows for precise investigation of intracellular metabolic fluxes. nih.govresearchgate.netmdpi.com Researchers can manipulate experimental conditions, such as nutrient availability or the presence of inhibitors, and observe the resulting changes in metabolic pathways by tracking the isotopic label. nih.gov This has been instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer. mdpi.com

Tissue-based investigations, often using tissue slices or explants, provide a bridge between cell culture and in vivo studies. nih.gov These systems maintain some of the cellular architecture and interactions present in the original organ. Applying stable isotope tracers to these tissues allows for the study of metabolic heterogeneity and cell-cell interactions within a more physiologically relevant context. nih.gov For example, the metabolism of labeled glycine can be studied in liver tissue to understand the interplay between different metabolic pathways in this organ. nih.gov

Preclinical In Vivo Metabolic Studies Employing Deuterated Tracers

A thorough review of published scientific literature reveals a lack of specific preclinical in vivo metabolic studies that utilize this compound and report detailed research findings or data. While this specific deuterated tracer is commercially available for research purposes, indicating its intended use in metabolic tracing, its application in animal models has not been documented in accessible peer-reviewed studies. lgcstandards.comotsuka.co.jp

The principle of using deuterated tracers in metabolic analysis is well-established. acs.orgnih.gov These stable, non-radioactive isotopes are incorporated into molecules of interest and administered to living organisms to trace the dynamic flow of metabolites through various biochemical pathways. eurisotop.com This technique, known as metabolic flux analysis, allows researchers to understand how rates of metabolic reactions change in response to physiological or pathological conditions. lgcstandards.comeurisotop.com Deuterium (²H) is a versatile tracer that can be incorporated into most biomolecules. acs.org

This compound is a deuterated form of sarcosine. In metabolic research, tracers such as ¹³C-labeled glycine and sarcosine are used to investigate one-carbon metabolism, a critical network of reactions that provides methyl groups for the synthesis of numerous essential molecules, including nucleotides for DNA synthesis. nih.gov For instance, studies using [2-¹³C]glycine in mice have successfully traced the metabolic fate of glycine's carbon atom into serine, methionine, and thymidine (B127349) in tissues like the bone marrow and liver, highlighting the tissue-specific partitioning of one-carbon units. mdpi.com

Given that N-Methylglycine (sarcosine) is an intermediate in glycine metabolism, it is plausible that this compound would be employed in a similar fashion. Its use in preclinical in vivo studies would theoretically enable researchers to:

Trace the uptake, distribution, and metabolism of sarcosine in different tissues.

Quantify the flux through sarcosine-dependent pathways.

Investigate the contribution of sarcosine to the one-carbon pool and its subsequent incorporation into downstream metabolites like purines and pyrimidines.

However, without specific studies employing this compound, no concrete research findings or data tables can be presented. The scientific community has utilized other labeled isotopes of glycine and its derivatives to generate significant data in preclinical models, but the specific application of this particular deuterated compound remains to be published. mdpi.comnih.gov

Utilization As a Stable Isotope Labeled Internal Standard in Quantitative Bioanalytical Mass Spectrometry

Fundamental Principles of Isotope-Dilution Mass Spectrometry for Absolute Quantification

Isotope-dilution mass spectrometry (IDMS) is a reference method for achieving accurate and precise absolute quantification of analytes. researchgate.netnih.gov The core principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (the internal standard) to a sample prior to any sample processing or analysis. researchgate.netnih.gov This SIL internal standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comcrimsonpublishers.com

Because the SIL internal standard and the analyte are chemically identical, they exhibit nearly identical behavior throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. lgcstandards.com Any sample loss or variation that occurs during these steps will affect both the analyte and the internal standard to the same extent. lgcstandards.com

During mass spectrometric analysis, the instrument can distinguish between the analyte and the SIL internal standard based on their mass-to-charge (m/z) ratio. nih.govcreative-proteomics.com By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the SIL internal standard, the absolute concentration of the analyte in the original sample can be determined with high accuracy. researchgate.netcreative-proteomics.com This method effectively converts absolute intensity measurements into relative proportion measurements, which enhances the accuracy of the results. creative-proteomics.com

Advantages of N-Methyl-d3-glycine-2,2-d2 HCl as an Internal Standard in LC-MS/MS Assays

The use of this compound as an internal standard in LC-MS/MS assays offers several significant advantages that contribute to the generation of high-quality quantitative data. acanthusresearch.comclearsynth.com

Correction for Sample Preparation Variability and Recovery

A major challenge in quantitative bioanalysis is the potential for analyte loss during sample preparation and extraction procedures. The addition of this compound at the beginning of the workflow allows for the correction of such variability. mdpi.com Since the deuterated standard has physicochemical properties that are nearly identical to the unlabeled analyte, it will be affected by extraction inefficiencies, and other sample handling variations in the same manner. By normalizing the response of the endogenous analyte to that of the internal standard, any losses during sample workup are effectively canceled out, leading to a more accurate and precise quantification of the analyte's true concentration in the sample. crimsonpublishers.commdpi.com

Mitigation of Matrix Effects and Ionization Suppression

Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a common source of error in LC-MS/MS analysis, particularly with electrospray ionization (ESI). nih.govresearchgate.net These effects can lead to either ion suppression or enhancement, causing inaccurate quantification. researchgate.net this compound, as a stable isotope-labeled internal standard, co-elutes with the unlabeled analyte and experiences the same matrix effects. acanthusresearch.comclearsynth.com Therefore, the ratio of the analyte to the internal standard remains constant, even in the presence of significant ionization suppression or enhancement. crimsonpublishers.comclearsynth.com This ability to compensate for matrix effects is a key advantage of using a deuterated internal standard, resulting in more reliable and accurate measurements in complex biological samples like plasma and urine. crimsonpublishers.comnih.gov

Co-Chromatography and Simultaneous Detection with Endogenous Analytes

Ideally, a stable isotope-labeled internal standard should co-elute perfectly with its corresponding endogenous analyte. nih.gov this compound is designed to have chromatographic behavior that is very similar to that of endogenous N-methylglycine. acanthusresearch.com This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix conditions as they enter the mass spectrometer, which is crucial for the effective correction of matrix effects. nih.gov The mass spectrometer can then simultaneously detect and differentiate between the two compounds based on their mass difference, allowing for accurate ratiometric quantification. nih.govcdnsciencepub.com

Methodological Considerations for Deuterated Internal Standard Implementation

While deuterated internal standards like this compound offer significant benefits, there are important methodological considerations to ensure their proper implementation and the generation of accurate results.

Potential for Isotopic Effects on Chromatographic Retention and Recovery

The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times between the deuterated internal standard and the non-deuterated analyte. nih.govnih.gov This phenomenon, known as the chromatographic isotope effect, typically results in the deuterated compound eluting slightly earlier than its unlabeled counterpart. nih.govnih.gov While often minor, this retention time shift can, in some cases, lead to suboptimal tracking of the analyte, especially if the sample processing method is not well-optimized. nih.gov If the analyte and internal standard peaks are not sufficiently overlapping, they may experience different degrees of matrix effects, potentially compromising the accuracy of the quantification. nih.gov Therefore, it is crucial to evaluate the chromatographic behavior of the deuterated standard and the analyte during method development to ensure they co-elute as closely as possible. nih.govacs.org

ParameterDescriptionReference
Analyte N-Methylglycine lgcstandards.com
Internal Standard This compound lgcstandards.com
Isotopic Label Deuterium (d5) lgcstandards.com
Application Isotope-Dilution Mass Spectrometry researchgate.netnih.gov

Table 1: Properties of this compound as an Internal Standard

AdvantageDescriptionReference
Correction for Sample Preparation Variability Compensates for analyte loss during extraction and handling. mdpi.com
Mitigation of Matrix Effects Corrects for ionization suppression or enhancement from the sample matrix. crimsonpublishers.comclearsynth.com
Co-Chromatography Elutes at nearly the same time as the endogenous analyte, ensuring exposure to identical conditions. acanthusresearch.comnih.gov
High Accuracy and Precision Enables precise and accurate absolute quantification through ratiometric measurement. researchgate.netcreative-proteomics.com

Table 2: Key Advantages of Using this compound in LC-MS/MS

ConsiderationDescriptionReference
Chromatographic Isotope Effect Potential for a slight shift in retention time between the deuterated standard and the analyte. nih.govnih.gov
Suboptimal Tracking If the retention time shift is significant, it may lead to inaccurate correction for matrix effects. nih.gov
Method Optimization Crucial to ensure close co-elution of the analyte and internal standard. nih.govacs.org

Table 3: Methodological Considerations for Deuterated Internal Standards

Validation Criteria for Quantitative Bioanalytical Methods with Deuterated Standards

The validation of quantitative bioanalytical methods is essential to ensure their reliability, accuracy, and precision for their intended use. When employing stable isotope-labeled internal standards, such as deuterated compounds, specific validation criteria are applied to account for their unique properties. These standards, being nearly identical to the analyte but with a different mass-to-charge ratio (m/z), are considered the gold standard for quantitative mass spectrometry, as they co-elute with the analyte and experience similar ionization and matrix effects. scioninstruments.com This mimicry helps to correct for variability during sample preparation, injection, chromatography, and detection. cerilliant.com

Regulatory bodies and scientific consensus have established guidelines for bioanalytical method validation. nih.govresearchgate.net While many validation parameters are universal, the acceptance criteria for some can be adjusted when using deuterated internal standards, reflecting their superior ability to compensate for analytical variability. Key validation parameters include accuracy, precision, linearity, selectivity, matrix effect, recovery, and stability. nih.govjetir.org

For methods utilizing deuterated standards, particular attention is paid to the matrix effect. The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. scioninstruments.com The use of a stable isotope-labeled internal standard helps to normalize these effects. clearsynth.com Validation guidelines specify the acceptable limits for the standard deviation of the matrix factor when using such standards. gtfch.org For instance, a standard deviation of up to 25% for the matrix effect may be deemed acceptable when a deuterated internal standard is used, compared to a stricter 15% for other types of internal standards. gtfch.org

The stability of the analyte in the biological matrix is another critical parameter, assessed under various conditions such as freeze-thaw cycles and long-term storage. gtfch.org The acceptance criteria typically require the mean concentration of stability samples to be within a certain percentage of the nominal concentration. gtfch.org Similarly, the potential for cross-talk or interference between the analyte and the deuterated internal standard must be thoroughly evaluated to ensure that the isotopic purity of the standard does not compromise the accuracy of the measurement. cerilliant.com

The following table summarizes key validation criteria often applied in bioanalytical methods that use deuterated internal standards.

Table 1: Key Validation Parameters and Acceptance Criteria with Deuterated Standards

Validation Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. jetir.org Correlation coefficient (r²) ≥ 0.99. Accuracy of back-calculated standards within ±15% of nominal (±20% at LLOQ). jetir.org
Accuracy & Precision Accuracy is the closeness of results to the true value. Precision is the degree of scatter between a series of measurements. jetir.org Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). nih.gov
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and internal standard. nih.gov The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six different matrix lots should be ≤15%. nih.gov Some guidelines may allow up to 25% when using deuterated standards. gtfch.org
Recovery The extraction efficiency of an analytical method, determined by comparing analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. fda.gov Recovery should be consistent, precise, and reproducible, though it does not need to be 100%. fda.gov The %CV of recovery at different concentrations should be ≤15%. jetir.org
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. gtfch.org Mean concentration of stability samples should be within ±15% of the nominal concentration of control samples. gtfch.org

| Internal Standard Response | Consistency of the internal standard's signal across all samples in an analytical run. | SOPs should define a priori criteria for IS variability (e.g., within 50-175% of the mean IS response for the run). fda.gov |

LLOQ: Lower Limit of Quantitation; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error; IS: Internal Standard. The criteria listed are general guidelines and may vary based on specific regulatory requirements or laboratory SOPs.

Application in Comprehensive Amino Acid and Metabolite Profiling

This compound is utilized as a stable isotope-labeled internal standard in quantitative mass spectrometry-based methods for comprehensive amino acid and metabolite profiling. ukisotope.comphoenix-sci.comotsuka.co.jp These profiling studies, often part of metabolomics research, aim to measure the levels of numerous metabolites simultaneously to understand physiological states, disease pathogenesis, or response to therapy. nih.gov The accuracy of these quantitative measurements is highly dependent on the use of appropriate internal standards to correct for analytical variability. scioninstruments.comscioninstruments.com

The compound is often included as a component in commercially available stable isotope-labeled standard mixtures. ukisotope.comphoenix-sci.comeurisotop.comotsuka.co.jp These kits are designed for addition to biological samples (e.g., plasma, urine, cell extracts) at the beginning of the sample preparation process. scioninstruments.com Because this compound is the deuterated analogue of sarcosine (B1681465) (N-methylglycine), it serves as an ideal internal standard for the quantification of endogenous sarcosine. Furthermore, in broader profiling analyses, it can help control for analytical variance for other amino acids and related metabolites in the panel, particularly when a specific deuterated analogue for every single analyte is not available or practical. lcms.cz

For example, certain amino acid reference standard mixtures used for newborn screening or metabolic research contain this compound (as deuterated creatine) alongside other isotope-labeled amino acids and acylcarnitines. ukisotope.comphoenix-sci.com These mixtures enable the development of robust, high-throughput multiplexed assays using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cz The inclusion of a wide range of labeled internal standards in a single solution simplifies the workflow and improves the precision and accuracy of quantification across a diverse set of analytes. labstandards.eufujifilm.com

Metabolite profiling studies have identified the importance of specific amino acids, such as glycine (B1666218), in various biological processes, including rapid cancer cell proliferation. nih.gov The ability to accurately quantify these metabolites is paramount, and the use of deuterated standards like this compound is a key enabling technology for such research.

The table below shows an example composition of a commercially available stable isotope-labeled standard mix that includes a deuterated form of N-methylglycine, illustrating its role in a panel for metabolic profiling. otsuka.co.jp

Table 2: Example Composition of a Stable Isotope-Labeled Amino Acid Standard Mixture

Standard (Abbreviation) Label and Isotopic Enrichment Molecular Weight (Da) Concentration (µM)
Creatine (B1669601) (Cre) N-Methyl-D3; glycine-2,2-D2, 99% 154.18 500
Guanidinoacetic acid (GAA) 1,2-¹³C₂, 97-99%; 3-¹⁵N, 97-99% 120.09 50

| L-Proline (Pro) | D₇, 98% | 122.17 | 2500 |

Data sourced from a representative commercial standard mixture. ukisotope.comotsuka.co.jp Note: Deuterated creatine is biochemically derived from N-methylglycine (sarcosine) and serves as the labeled standard.

Sophisticated Analytical Techniques for N Methyl D3 Glycine 2,2 D2 Hcl Characterization and Quantification in Research

Mass Spectrometry (MS) Platforms for Deuterated Metabolite Analysis

Mass spectrometry is a cornerstone for the analysis of deuterated metabolites due to its high sensitivity and specificity. The introduction of deuterium (B1214612) atoms into a molecule results in a predictable mass shift, allowing for its differentiation from the endogenous, non-labeled counterpart. For N-Methyl-d3-glycine-2,2-d2 HCl, the five deuterium atoms increase its mass sufficiently to be distinguished from endogenous N-methylglycine (sarcosine).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids and their derivatives, chemical derivatization is a prerequisite to increase their volatility and thermal stability. nih.gov this compound, along with endogenous sarcosine (B1681465), would require derivatization, for instance, by silylation or esterification followed by acylation, before GC-MS analysis. nih.govmdpi.com

The use of deuterated internal standards is also a common practice in quantitative GC-MS analysis. mdpi.com this compound can serve this purpose, providing a reference for the accurate measurement of sarcosine levels in biological samples. The derivatized analyte and internal standard are separated on the GC column and subsequently ionized and detected by the mass spectrometer. Selected ion monitoring (SIM) is often employed to enhance sensitivity and specificity.

Research Highlights in GC-MS of Deuterated Amino Acids:

Derivatization is Essential: The polar and zwitterionic nature of amino acids necessitates their conversion into volatile derivatives for GC-MS analysis. nih.gov

Stable Isotope-Labeled Internal Standards: The in-situ preparation of deuterated methyl esters of amino acids has been shown to be an effective strategy for creating internal standards for quantitative GC-MS. nih.gov

Metabolomic Profiling: GC-MS is a key platform in metabolomics for the analysis of primary metabolites, including amino acids, with deuterated standards ensuring data quality.

Derivatization AgentTarget Functional GroupResulting Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Amine, Carboxyl, HydroxylTrimethylsilyl (TMS) derivative
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) Amine, Carboxyl, Hydroxyltert-Butyldimethylsilyl (TBDMS) derivative
Pentafluoropropionic anhydride (B1165640) (PFPA) Amine, HydroxylPentafluoropropionyl (PFP) derivative

High-Resolution Mass Spectrometry for Isotopomer Tracking

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, enabling the confident identification of metabolites and the fine-grained analysis of isotopic labeling patterns. This is particularly valuable for tracking the metabolic fate of deuterated precursors like this compound.

HRMS can distinguish between isotopologues with very small mass differences, which is crucial for resolving complex metabolic pathways. researchgate.net For instance, if this compound were used as a tracer, HRMS could be employed to identify and quantify its downstream metabolites by searching for the specific mass shift corresponding to the incorporated deuterium atoms. This allows for the mapping of metabolic fluxes and the elucidation of pathway dynamics. Furthermore, HRMS is instrumental in determining the isotopic purity of labeled compounds. researchgate.net

Advantages of HRMS in Deuterated Metabolite Analysis:

High Mass Accuracy: Allows for the confident elemental composition determination of unknown metabolites.

Isotopologue Resolution: Can resolve and quantify different isotopologues of a metabolite, providing insights into metabolic pathways. acs.org

Untargeted Analysis: Enables the discovery of novel metabolites of a deuterated tracer without prior knowledge of their identity. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution and the solid state. While less sensitive than mass spectrometry, it provides unparalleled information about the chemical environment of specific nuclei.

Deuterium Nuclear Magnetic Resonance (D-NMR)

Deuterium (²H or D) NMR spectroscopy directly probes the deuterium nuclei within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.015%), ²H NMR spectra of enriched compounds like this compound exhibit strong signals with minimal background. wikipedia.orgnih.gov This makes ²H NMR an excellent tool for verifying the position and extent of deuterium labeling.

The key parameter in ²H NMR is the quadrupolar coupling constant, which is sensitive to the local electronic environment and molecular motion. nih.gov Changes in the orientation of the C-D bond due to molecular dynamics have a significant effect on the spectral lineshape, providing detailed insights into molecular flexibility and order. wikipedia.orgnih.gov

NMR ParameterInformation ProvidedApplication to this compound
Chemical Shift Electronic environment of the deuterium nucleus.Confirms the presence of deuterium on the methyl and glycine (B1666218) backbone carbons.
Quadrupolar Splitting Orientation and dynamics of the C-D bond.Can provide information on the mobility of the methyl group and the glycine backbone.
Relaxation Times (T1, T2) Molecular motion and tumbling rates.Characterizes the dynamic behavior of the molecule in solution.

Integration with Magnetic Resonance Spectroscopy (MRS) and Deuterium Metabolic Imaging (DMI)

A groundbreaking application of deuterated compounds is in the field of in vivo metabolic imaging. Deuterium Metabolic Imaging (DMI) is an emerging technique that uses magnetic resonance spectroscopy (MRS) to non-invasively track the fate of deuterated substrates in living organisms. nih.govisotope.com The low natural abundance of deuterium provides a high-contrast window for detecting the administered tracer and its metabolic products. nih.gov

In a DMI experiment, a deuterated compound is administered, and subsequent MRS acquisitions map the spatial distribution and chemical transformation of the label over time. isotope.comresearchgate.net For example, studies have successfully used deuterated glucose to map glycolysis and the TCA cycle in the brain and in tumors. researchgate.netaacrjournals.org

While glucose is the most common tracer, other deuterated metabolites, including amino acids, are being explored. A study investigating fetoplacental metabolism utilized deuterated glycine to probe metabolic pathways. mdpi.com Although this compound itself has not been extensively reported as a primary imaging agent in DMI studies, the principles are directly applicable. Its administration could, in theory, allow for the in vivo tracking of pathways involving sarcosine, with DMI providing a dynamic, three-dimensional view of its metabolism. isotope.com The combination of DMI with conventional proton (¹H) MRI for anatomical reference provides a powerful tool for studying metabolic processes in both healthy and diseased states. nih.govoup.com

Key Aspects of DMI with Deuterated Tracers:

Non-invasive nature: Allows for longitudinal studies of metabolism in the same subject. plos.org

Low background signal: The low natural abundance of deuterium results in high-contrast images of metabolic activity. nih.gov

Metabolic pathway mapping: Can distinguish between the administered substrate and its downstream metabolites, providing information on metabolic fluxes. isotope.comaacrjournals.org

Advanced Chromatographic Separation Techniques for Labeled Compounds

The separation of this compound from complex biological matrices and other related compounds is a critical step prior to its detection and quantification. Due to its polar nature as an amino acid derivative, specialized chromatographic techniques are required.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar and hydrophilic compounds. d-nb.infolongdom.org Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous solvent. longdom.org This allows for the retention and effective separation of polar analytes like this compound, often without the need for chemical derivatization. d-nb.infothermofisher.com The elution is achieved by increasing the polarity of the mobile phase, i.e., by increasing the aqueous content in the gradient. longdom.org The separation mechanism in HILIC is based on a combination of hydrophilic partitioning and weak electrostatic interactions. nacalai.com

For the analysis of amino acids, HILIC columns such as those with amide or zwitterionic stationary phases have demonstrated excellent performance. d-nb.infonih.gov A typical HILIC method for a compound like this compound would involve a gradient elution on a column like an Acquity BEH Amide column. d-nb.infonih.gov The mobile phase would likely consist of an organic solvent like acetonitrile with an aqueous buffer, such as ammonium (B1175870) formate, to ensure good peak shape and ionization efficiency for subsequent mass spectrometric detection. d-nb.infothermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of amino acids and their derivatives. However, due to the low volatility of these compounds, a derivatization step is mandatory to convert them into thermally stable and volatile derivatives. mdpi.com Common derivatization reagents for amino acids include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or a two-step process involving esterification followed by acylation. mdpi.com For this compound, derivatization would target the carboxylic acid and secondary amine groups. While effective, derivatization can add complexity and potential for analytical variability to the workflow.

The following table summarizes typical chromatographic conditions for the analysis of related labeled amino acids, which can be adapted for this compound.

ParameterHILIC-UPLCGC-MS
Column Acquity UPLC BEH Amide (2.1x100 mm, 1.7 µm) nih.govCapillary column (e.g., DB-5ms)
Mobile Phase/Carrier Gas A: Acetonitrile w/ 0.1% Formic Acid, B: Water w/ 0.1% Formic Acid lcms.czHelium
Gradient/Temperature Program Gradient elution from high to low organic content d-nb.infoTemperature ramp (e.g., 100°C to 300°C) texilajournal.com
Derivatization Not typically required thermofisher.comRequired (e.g., silylation with MTBSTFA)
Detector Tandem Mass Spectrometer (MS/MS) d-nb.infoMass Spectrometer (MS) mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of labeled compounds like this compound. lcms.cz The use of sub-2 µm particle size columns in UPLC allows for faster separations and sharper peaks, leading to improved signal-to-noise ratios and lower limits of detection. d-nb.info

Preparation of Biological Samples for Isotopic Analysis

The accurate quantification of this compound in biological samples such as plasma, urine, or tissue homogenates necessitates a robust sample preparation protocol to remove interfering substances like proteins, lipids, and salts. texilajournal.com

Protein Precipitation (PPT) is a common first step in the preparation of plasma and serum samples. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample in a specific ratio (e.g., 3:1 v/v). nih.gov The solvent denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte of interest, can be further processed or directly injected into the LC-MS system. The addition of an internal standard, like a differently labeled variant of the analyte, prior to PPT is crucial for correcting for any analyte loss during sample processing.

Solid-Phase Extraction (SPE) can be employed for further cleanup and concentration of the analyte from the supernatant after protein precipitation or directly from diluted biological fluids. diva-portal.orgnih.gov For a polar compound like this compound, a mixed-mode or a polar-modified sorbent could be effective. The choice of the SPE sorbent and the elution solvents is critical for achieving high recovery of the analyte while minimizing matrix effects.

A typical sample preparation workflow for the analysis of this compound in plasma is outlined in the table below.

StepProcedurePurpose
1. Sample Thawing Thaw frozen plasma samples on ice.Maintain sample integrity.
2. Internal Standard Spiking Add a known amount of an appropriate internal standard.Correct for analytical variability.
3. Protein Precipitation Add cold acetonitrile (e.g., 3 volumes) to the plasma (1 volume). nih.govRemove proteins.
4. Centrifugation Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C. nih.govPellet the precipitated proteins.
5. Supernatant Collection Carefully collect the supernatant.Isolate the analyte-containing fraction.
6. Evaporation (Optional) Evaporate the supernatant to dryness under a stream of nitrogen. nih.govConcentrate the analyte.
7. Reconstitution Reconstitute the dried extract in the initial mobile phase. nih.govPrepare the sample for injection.
8. Analysis Inject the reconstituted sample into the LC-MS/MS system.Separate and quantify the analyte.

For urine samples, a simple dilution step followed by filtration may be sufficient prior to LC-MS/MS analysis, as the protein content is generally low. However, for more complex matrices or when lower detection limits are required, SPE would be beneficial. diva-portal.org

The development of a reliable and reproducible sample preparation method is critical for obtaining high-quality data in research studies utilizing this compound as an internal standard. The choice of the specific protocol will depend on the biological matrix, the required sensitivity, and the analytical instrumentation available.

Emerging Research Applications and Future Directions for N Methyl D3 Glycine 2,2 D2 Hcl in Chemical Biology

Role in Investigating N-Methylated Amino Acids in Peptide and Protein Research

N-methylation is a subtle yet crucial modification of amino acids within peptides and proteins that can profoundly impact their biological functions. researchgate.net The incorporation of N-methylated amino acids, such as the deuterated N-methyl-glycine derivative, is a key strategy for enhancing the pharmacokinetic properties of therapeutic peptides. scielo.org.mxmerckmillipore.comnih.gov This modification can increase a peptide's stability against enzymatic degradation, improve its solubility, and enhance cell permeability. researchgate.netresearchgate.net

The substitution of natural amino acids with their N-methylated counterparts can induce specific conformations, such as turns, which can be critical for biological activity. merckmillipore.com However, this modification can also present synthetic challenges due to steric hindrance during peptide synthesis. researchgate.netscielo.org.mx The use of isotopically labeled N-methylated amino acids like N-Methyl-d3-glycine-2,2-d2 HCl allows for detailed structural and functional studies, helping researchers to understand how N-methylation modulates peptide and protein behavior. nih.gov These investigations are crucial for the design of novel peptide-based drugs with improved therapeutic profiles. scielo.org.mxresearchgate.net

Table 1: Impact of N-Methylation on Peptide Properties

PropertyEffect of N-MethylationReference
Proteolytic StabilityIncreased scielo.org.mxmerckmillipore.comresearchgate.net
Membrane PermeabilityImproved scielo.org.mxresearchgate.net
SolubilityIncreased scielo.org.mxmerckmillipore.com
Biological ActivityCan be enhanced or altered researchgate.netnih.gov
SynthesisCan introduce steric hindrance researchgate.netscielo.org.mx

Potential in Molecular Recognition and Binding Studies with Deuterated Ligands

The study of molecular recognition, the specific interaction between molecules, is fundamental to understanding biological processes. Deuterated ligands, including this compound, are proving to be invaluable tools in this area. The substitution of hydrogen with deuterium (B1214612) can subtly alter the physicochemical properties of a ligand, such as its size and bond vibrations, which can in turn affect its binding affinity and selectivity for a receptor. irb.hrmdpi.com

Computational and experimental studies have shown that deuteration can influence hydrogen bonding and other noncovalent interactions that are critical for molecular recognition. mdpi.comtandfonline.com For instance, the replacement of hydrogen with deuterium in a ligand can lead to measurable changes in binding energy, providing insights into the forces driving the interaction. mdpi.com This "isotope effect" can be exploited to fine-tune the properties of drug candidates and to probe the binding pockets of proteins. irb.hr The use of deuterated compounds in techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can also provide high-resolution structural information about ligand-receptor complexes. utoronto.caacs.org

Integration with Systems Biology and Metabolomics for Holistic Understanding

Systems biology and metabolomics aim to provide a comprehensive understanding of complex biological systems by studying the interactions of all their components. researchgate.netcabidigitallibrary.org Stable isotope-labeled compounds like this compound are central to these fields, serving as tracers to follow the metabolic fate of molecules within a cell or organism. frontiersin.orgeurisotop.com

By introducing a labeled compound into a biological system, researchers can track its conversion into various metabolites, providing a dynamic view of metabolic pathways. eurisotop.comuni-wuerzburg.de This approach, known as stable isotope-assisted metabolomics, enhances the identification and quantification of metabolites, helping to overcome some of the challenges in untargeted metabolomics. frontiersin.org The integration of data from isotope tracing studies with other "omics" data (genomics, proteomics, transcriptomics) allows for the construction of comprehensive models of cellular processes. researchgate.netuni-wuerzburg.de This holistic approach is crucial for understanding the metabolic reprogramming that occurs in diseases and for identifying new therapeutic targets. cabidigitallibrary.orguni-wuerzburg.de

Development of Enhanced Methodologies for Stable Isotope Tracer Studies

The use of stable isotope tracers is a cornerstone of metabolic research, enabling the in vivo study of physiological and biochemical processes. nih.govisotope.com There is a continuous effort to develop more advanced and less invasive tracer methodologies to expand the scope and accuracy of these studies. nih.govphysoc.org

Recent advancements include the use of novel stable isotopes and more sophisticated analytical techniques like high-resolution mass spectrometry and NMR spectroscopy. nih.govisotope.com These methods allow for the simultaneous measurement of multiple metabolic fluxes and the analysis of isotopic enrichment in complex biological samples. nih.govphysoc.org The development of new tracer compounds, such as multiply-labeled molecules like this compound, provides greater resolution in tracing metabolic pathways. ukisotope.comotsuka.co.jp Furthermore, new computational and modeling approaches are being developed to better quantify and interpret the data from tracer experiments, leading to a more precise understanding of metabolic regulation. nih.gov

Table 2: Key Methodologies in Stable Isotope Tracer Studies

MethodologyDescriptionReference
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions to determine isotopic enrichment. nih.govisotope.com
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural and positional information about isotope labels. nih.govnih.gov
Isotope-Ratio Mass Spectrometry (IRMS)Measures the ratio of stable isotopes with very high precision. nih.gov
Mathematical ModelingUsed to calculate metabolic fluxes from isotope labeling data. nih.govnih.gov

Exploration of Novel Biochemical Pathways and Disease Mechanisms in Preclinical Models

Stable isotope-labeled compounds are instrumental in preclinical research for elucidating novel biochemical pathways and understanding the mechanisms of diseases. eurisotop.com By tracing the metabolic fate of labeled molecules in animal models, researchers can identify dysregulated pathways associated with various pathologies. otsuka.co.jpacs.org

For example, deuterated compounds can be used to study the in vivo metabolism and distribution of drugs and endogenous molecules. acs.org This information is critical for understanding a compound's mechanism of action and for identifying potential off-target effects. In the context of neurological disorders, for instance, labeled precursors can be used to study neurotransmitter synthesis and turnover. acs.orgnih.gov Furthermore, stable isotope tracing can help to identify biomarkers for disease diagnosis and to evaluate the efficacy of therapeutic interventions in preclinical models. otsuka.co.jpacs.org The insights gained from these studies are essential for the translation of basic research findings into new clinical applications.

Q & A

Basic Research Questions

Q. How is N-Methyl-d3-glycine-2,2-d2 HCl synthesized, and what are the critical steps for ensuring isotopic purity?

  • Methodological Answer : The synthesis involves deuterium substitution at specific positions (N-methyl-d3 and glycine-2,2-d2) through methods like catalytic deuteration or exchange reactions. For example, methyl groups are deuterated using deuterated methyl iodide (CD3I) under controlled alkaline conditions, while glycine’s α-hydrogens are replaced via acid-catalyzed deuterium exchange in D2O. Isotopic purity (>98 atom % D) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. What is the role of this compound as an internal standard (IS) in analytical workflows?

  • Methodological Answer : This compound serves as a stable isotope-labeled IS in quantitative LC-MS/MS or GC-MS assays. Its deuterated structure minimizes matrix effects and co-elution with endogenous analogs, improving accuracy. For instance, in metabolomics, it normalizes extraction efficiency and ionization variability. Calibration curves are constructed using peak area ratios (analyte/IS) versus concentration, with weighting factors (e.g., 1/x) to account for heteroscedasticity .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Long-term stability requires storage at -20°C in vacuum-sealed containers to prevent hygroscopic degradation. Short-term stability (≤24 hours) at room temperature (23°C) is acceptable for benchtop experiments. Freeze-thaw cycles (up to three) show recoveries >90%, validated via spiked QC samples analyzed by MS .

Advanced Research Questions

Q. How do researchers address isotopic interference when using this compound in high-resolution mass spectrometry?

  • Methodological Answer : Isotopic overlap from natural abundance ¹³C or ²H in adjacent molecules can cause signal skewing. Strategies include:

  • Resolution enhancement : Use HRMS (e.g., Orbitrap) with resolving power >60,000 to separate isotopic clusters.
  • Background subtraction : Analyze blank matrices to identify and subtract interfering ions.
  • Dynamic MRM : Optimize transition ions to exclude cross-talk from non-deuterated species .

Q. What experimental design considerations are critical for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Matrix Effect Mitigation : Use post-column infusion to assess ion suppression/enhancement. If matrix effects exceed ±15%, employ dilution or modified extraction protocols (e.g., solid-phase extraction).
  • Recovery Optimization : Spike deuterated IS before extraction to track losses. Typical recoveries for glycine derivatives range 82–90% in algal or serum matrices .
  • Calibration Design : Include seven-point curves (0.5–500 μM) with dual IS normalization (e.g., tridecanoic-d2 acid for free analytes, glyceryl trihexadecanoate-d2 for lipid-bound analytes) .

Q. How can researchers validate the accuracy of this compound in tracing metabolic flux studies?

  • Methodological Answer :

  • Stability Testing : Perform benchtop (24-hour), freeze-thaw (3 cycles), and autosampler (12-hour) stability assays. Acceptable criteria: ±15% deviation from nominal concentrations.
  • Cross-Validation : Compare results with orthogonal methods (e.g., ¹³C-labeled tracers) to confirm linearity (R² >0.99) and precision (CV <10%).
  • Data Table Example :
ConditionRecovery (%)CV (%)
Benchtop (24 h)86–995–8
Freeze-Thaw (3×)88–906–9
Autosampler (12 h)84–954–7
Source: Adapted from algal matrix studies .

Q. What are the limitations of using deuterated analogs like this compound in kinetic isotope effect (KIE) studies?

  • Methodological Answer : Deuteration can alter reaction rates due to KIE, particularly in enzyme-catalyzed processes (e.g., glycine cleavage system). To mitigate:

  • Control Experiments : Compare results with non-deuterated analogs.
  • Computational Modeling : Use density functional theory (DFT) to predict deuterium’s impact on transition states.
  • Hybrid Labeling : Combine ²H and ¹³C labels to isolate isotopic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.